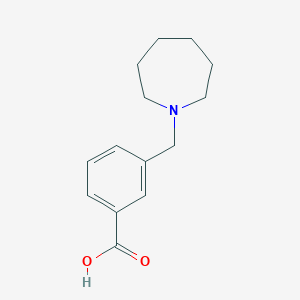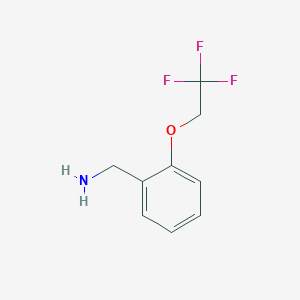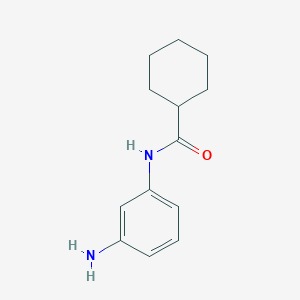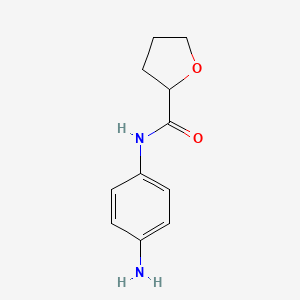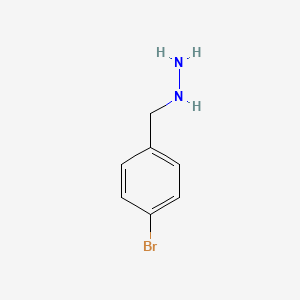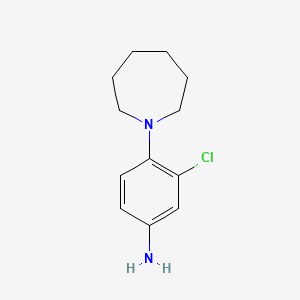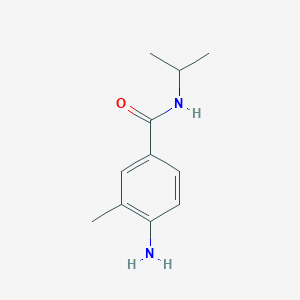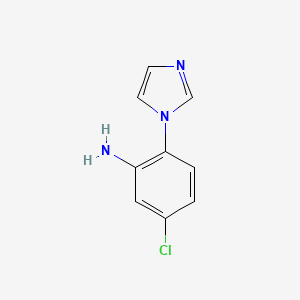
5-氯-2-(1H-咪唑-1-基)苯胺
描述
5-chloro-2-(1H-imidazol-1-yl)aniline is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chlorine atom at the fifth position and an aniline group at the second position of the imidazole ring. It is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
科学研究应用
5-chloro-2-(1H-imidazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and functional materials.
作用机制
Target of Action
5-Chloro-2-(1H-imidazol-1-yl)aniline is a compound that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities . .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways might be affected
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they can induce various molecular and cellular changes .
生化分析
Biochemical Properties
5-chloro-2-(1H-imidazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to exhibit antibacterial, antifungal, and anti-inflammatory activities . The interactions of 5-chloro-2-(1H-imidazol-1-yl)aniline with these biomolecules often involve binding to active sites or altering the conformation of the target proteins, thereby modulating their activity.
Cellular Effects
5-chloro-2-(1H-imidazol-1-yl)aniline affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . The compound’s effects on cellular metabolism may include alterations in energy production and utilization, as well as changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of 5-chloro-2-(1H-imidazol-1-yl)aniline involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 5-chloro-2-(1H-imidazol-1-yl)aniline may affect gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-2-(1H-imidazol-1-yl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to 5-chloro-2-(1H-imidazol-1-yl)aniline in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 5-chloro-2-(1H-imidazol-1-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
5-chloro-2-(1H-imidazol-1-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, imidazole derivatives are metabolized by cytochrome P450 enzymes, which convert them into more water-soluble metabolites for excretion . The compound’s effects on metabolic flux and metabolite levels can influence overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-chloro-2-(1H-imidazol-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Imidazole derivatives are known to penetrate cell membranes and distribute widely in tissues, including the liver, kidneys, and brain .
Subcellular Localization
The subcellular localization of 5-chloro-2-(1H-imidazol-1-yl)aniline affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, imidazole derivatives can localize to the mitochondria, where they may influence mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(1H-imidazol-1-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-nitroaniline with imidazole under reducing conditions. The nitro group is first reduced to an amino group, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of 5-chloro-2-(1H-imidazol-1-yl)aniline may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon or nickel may be employed to facilitate the reduction and cyclization steps. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
化学反应分析
Types of Reactions
5-chloro-2-(1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can further modify the imidazole ring or the aniline group.
Substitution: The chlorine atom at the fifth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Modified imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-(1H-imidazol-1-yl)aniline: Lacks the chlorine atom at the fifth position.
5-chloro-1H-imidazole: Lacks the aniline group at the second position.
2-(1H-imidazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.
Uniqueness
5-chloro-2-(1H-imidazol-1-yl)aniline is unique due to the presence of both the chlorine atom and the aniline group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
属性
IUPAC Name |
5-chloro-2-imidazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMIFEKRFFTKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588261 | |
| Record name | 5-Chloro-2-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54705-92-9 | |
| Record name | 5-Chloro-2-(1H-imidazol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54705-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-(1H-imidazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



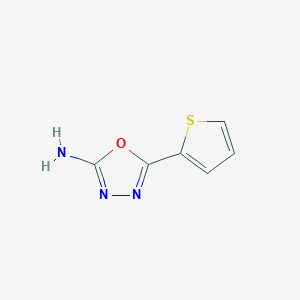
![4-[(2-Furylmethyl)thio]aniline](/img/structure/B1284499.png)
